molecular formula C12H8ClNO4 B8363068 4-(3-Chloro-5-nitro-phenoxy)-phenol

4-(3-Chloro-5-nitro-phenoxy)-phenol

Cat. No.: B8363068
M. Wt: 265.65 g/mol
InChI Key: XLVDWURNUAODAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Chloro-5-nitro-phenoxy)-phenol is a multifunctional aromatic compound of significant interest in organic and medicinal chemistry research. This compound features a central diphenyl ether core, a structure recognized as a privileged scaffold in the development of bioactive molecules . The presence of distinct electron-withdrawing substituents—a nitro group and a chlorine atom—on one phenyl ring, along a phenolic hydroxyl group on the other, makes this molecule a versatile and valuable building block for further chemical synthesis. Researchers can leverage the reactivity of the phenol group for etherification or esterification, while the nitro group can be readily reduced to an aniline, a common precursor for pharmaceutical agents . The structural motif of meta-substituted aryloxy phenols is frequently employed in the synthesis of complex molecules with potential biological activities, including anthelmintic and anticancer properties, as seen in compounds like rafoxanide . Furthermore, molecules containing aryloxy phenol structures find applications beyond pharmacology, serving as key intermediates in the development of advanced polymers, such as self-promoted phthalonitrile systems, which are valued for their high thermal stability and mechanical properties in aerospace and microelectronics industries . This combination of features establishes this compound as a high-value intermediate for researchers developing new chemical entities and functional materials. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C12H8ClNO4

Molecular Weight

265.65 g/mol

IUPAC Name

4-(3-chloro-5-nitrophenoxy)phenol

InChI

InChI=1S/C12H8ClNO4/c13-8-5-9(14(16)17)7-12(6-8)18-11-3-1-10(15)2-4-11/h1-7,15H

InChI Key

XLVDWURNUAODAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1O)OC2=CC(=CC(=C2)[N+](=O)[O-])Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with 4-(3-Chloro-5-nitro-phenoxy)-phenol, differing primarily in substituent type and position:

Compound Name Substituents Molecular Formula Key Properties
This compound 3-Cl, 5-NO₂ on phenoxy C₁₂H₇ClN₂O₄ High electrophilicity; moderate solubility in polar aprotic solvents
4-(4-Chloro-3-methylphenoxy)phenol 4-Cl, 3-CH₃ on phenoxy C₁₃H₁₁ClO₂ Lower acidity (pKa ~10.5); higher lipophilicity due to methyl group
2-(2,4,6-Trichlorophenoxy)ethanol 2,4,6-Cl₃ on phenoxy C₈H₇Cl₃O₂ Herbicidal activity; high logP (3.8)
(3-Chloro-4-(trifluoromethoxy)phenyl)methanol 3-Cl, 4-CF₃O on phenyl C₈H₆ClF₃O₂ Enhanced metabolic stability; fluorinated groups improve bioavailability

Physicochemical Properties

  • Solubility: The nitro group in this compound reduces water solubility compared to methyl-substituted analogs (e.g., 4-(4-Chloro-3-methylphenoxy)phenol) but enhances solubility in dimethyl sulfoxide (DMSO) or acetone .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(3-Chloro-5-nitro-phenoxy)-phenol, and how do reaction conditions affect yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) or coupling reactions. For example, reacting 3-chloro-5-nitrophenol with 4-hydroxyphenylboronic acid under Suzuki-Miyaura conditions (Pd catalyst, base) forms the phenoxy linkage. Solvent choice (e.g., DMF or THF), temperature (80–120°C), and stoichiometry significantly influence yield. Impurities like unreacted phenol or diaryl ether byproducts may form if competing cross-coupling occurs .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Aromatic protons (δ 6.8–7.5 ppm) and nitro group deshielding effects.
  • IR Spectroscopy : O-H stretch (~3200 cm⁻¹), nitro symmetric/asymmetric stretches (~1520, 1350 cm⁻¹).
  • HPLC-MS : Retention time comparison with standards and molecular ion ([M+H]+) confirmation.
  • Elemental Analysis : Validates C, H, N, Cl, and O composition .

Q. How should researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies at 25°C, 40°C, and 60°C under controlled humidity. Monitor degradation via HPLC-MS. Nitro groups may hydrolyze under acidic/basic conditions, forming quinones or nitrophenols. Light-sensitive samples require amber vials. Evidence from chlorophenol analogs suggests thermal decomposition above 150°C .

Advanced Research Questions

Q. How can contradictory NMR data (e.g., unexpected splitting or shifts) be resolved during structural elucidation?

  • Methodological Answer : Use 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals. Computational modeling (DFT or molecular mechanics) predicts chemical shifts and validates assignments. For example, NOESY can identify spatial proximity between the nitro group and adjacent protons. Contradictions may arise from tautomerism or paramagnetic impurities .

Q. What strategies optimize the compound’s solubility for biological assays without altering its activity?

  • Methodological Answer :

  • Co-solvents : Use DMSO (≤5% v/v) to enhance aqueous solubility.
  • pH Adjustment : Deprotonate the phenolic OH (pKa ~10) in alkaline buffers.
  • Derivatization : Introduce hydrophilic groups (e.g., sulfonate) at the phenol’s para position, preserving the nitro and chloro moieties. Solubility parameters (Hansen, Hildebrand) guide solvent selection .

Q. What in vitro models are suitable for evaluating the compound’s antimicrobial potential, given its nitro and chloro substituents?

  • Methodological Answer :

  • Disk Diffusion Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Nitro groups often exhibit bacteriostatic effects via redox cycling.
  • Enzyme Inhibition Studies : Target nitroreductases or cytochrome P450 isoforms. LC-MS/MS quantifies metabolite formation (e.g., hydroxylamines).
  • Cytotoxicity Screening : Use mammalian cell lines (e.g., HEK293) to assess selectivity .

Q. How can researchers address low yields in scale-up synthesis due to competing side reactions?

  • Methodological Answer : Optimize reaction parameters:

  • Catalyst Loading : Increase Pd/C or CuI in coupling reactions (0.5–2 mol%).
  • Microwave-Assisted Synthesis : Reduces reaction time and byproduct formation.
  • Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate the product. Evidence from Ullmann coupling of chlorophenols supports these approaches .

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